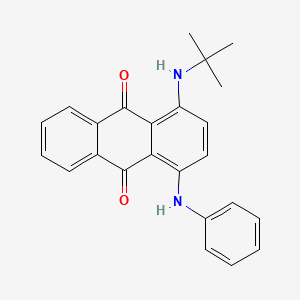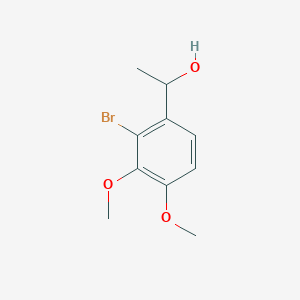
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol, featuring a bromine atom at the 2-position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3,4-dimethoxyphenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone or 1-(2-Bromo-3,4-dimethoxyphenyl)acetaldehyde.
Reduction: 3,4-Dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol depends on its specific application and the target molecule or pathway. In general, the bromine atom and the hydroxyl group can interact with biological molecules, potentially inhibiting or modifying their function. For example, the compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Iodo-3,4-dimethoxyphenyl)ethanol: Contains an iodine atom, which can lead to different chemical and biological properties.
Uniqueness
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3 |
InChI Key |
JXMLRPFJVBPVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


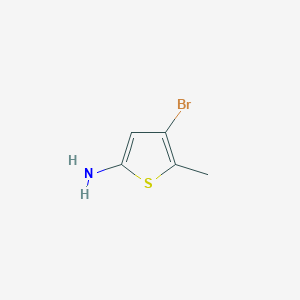
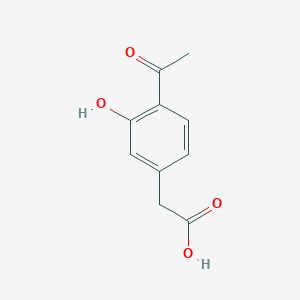
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
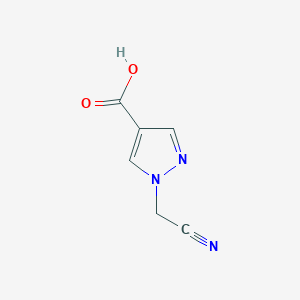
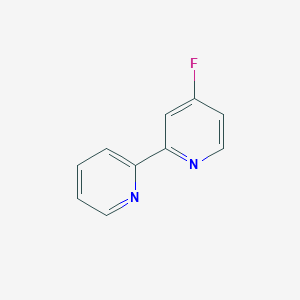
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)


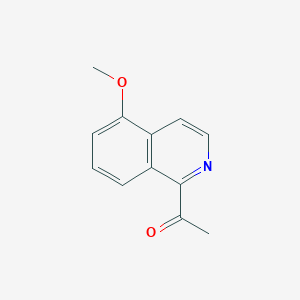
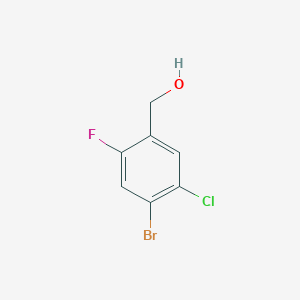
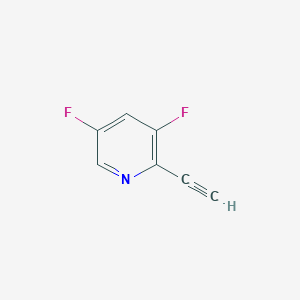
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

